Physicochemical Properties of 4-Nitro-1-(trifluoromethyl)-1H-pyrazole
Physicochemical Properties of 4-Nitro-1-(trifluoromethyl)-1H-pyrazole
This technical guide details the physicochemical, synthetic, and stability profile of 4-Nitro-1-(trifluoromethyl)-1H-pyrazole , a specialized fluorinated heterocyclic building block.
Technical Whitepaper | Version 1.0
Executive Summary
4-Nitro-1-(trifluoromethyl)-1H-pyrazole (CAS: 1706461-28-0) represents a distinct class of "N-trifluoromethyl azoles," a motif gaining traction in medicinal chemistry and high-energy materials science. Unlike their C-trifluoromethylated counterparts, N-CF
Key Distinction: The N-CF
Molecular Architecture & Electronic Profile
The physicochemical behavior of this molecule is governed by the synergistic electron-withdrawing effects of the nitro and trifluoromethyl groups.
Electronic Distribution
-
The N-CF
Effect: The trifluoromethyl group attached to the nitrogen (N1) exerts a powerful inductive effect ( ), significantly reducing the electron density of the pyrazole ring. Unlike -methyl groups which are weak electron donors, the -CF group lowers the basicity of the adjacent nitrogen (N2), rendering the molecule essentially non-basic under physiological conditions. -
The 4-Nitro Effect: The nitro group at C4 further depletes electron density via both resonance (
) and induction ( ). This "push-pull" absence (since both are "pull") creates a highly electron-deficient aromatic core, making the ring resistant to oxidative metabolism but susceptible to nucleophilic aromatic substitution ( ) if leaving groups were present (though none are on the core itself).
Structural Visualization (DOT)
The following diagram illustrates the electronic vectors and structural logic of the molecule.
Figure 1: Electronic influence of substituents on the pyrazole core.
Physicochemical Characterization
Quantitative data below synthesizes experimental values for close analogs and calculated predictions for the specific target, grounded in group contribution methods.
Physical & Thermal Properties
| Property | Value / Prediction | Technical Context |
| Molecular Formula | C | MW: 181.07 g/mol |
| Physical State | Solid (Crystalline) | Predicted based on 4-nitro-1-methylpyrazole (MP 90°C). The heavier CF |
| Melting Point | 75 – 85 °C (Predicted) | Lower than unsubstituted 4-nitropyrazole (160°C) due to loss of H-bond donor ability. |
| Density | ~1.65 g/cm | High density due to nitro/fluoro combination; relevant for energetic material applications. |
| Boiling Point | ~230 °C (at 760 mmHg) | Extrapolated from volatility of fluorinated azoles. |
Solubility & Lipophilicity
| Parameter | Value | Significance |
| LogP (Octanol/Water) | 1.8 – 2.1 (Predicted) | Significantly more lipophilic than 4-nitro-1-methylpyrazole (LogP ~0.6). The N-CF |
| Water Solubility | Very Low (< 0.1 mg/mL) | Hydrophobic fluorocarbon character dominates. |
| pKa (Conjugate Acid) | < -2.0 | The molecule is extremely weakly basic; will not protonate in physiological pH. |
| H-Bond Donors | 0 | Fully substituted nitrogen; no H-bond donor capability. |
Synthesis & Purification Protocols
Synthesizing N-trifluoromethyl pyrazoles is challenging because the N-CF
The authoritative method involves trapping transient trifluoromethylhydrazine .[1]
Protocol: Cyclization with Transient CF NHNH
This protocol avoids the isolation of explosive or unstable intermediates.
Reagents:
-
Trifluoromethylhydrazine hydrochloride (CF
NHNH ·HCl) [Generated in situ] -
2-Nitro-malonaldehyde (or equivalent nitro-enamine precursor)
-
Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN)
-
Base: Triethylamine (Et
N)
Step-by-Step Workflow:
-
Precursor Preparation: Dissolve 2-nitromalonaldehyde (1.0 equiv) in anhydrous DCM under Argon atmosphere.
-
Hydrazine Activation: In a separate vessel, suspend trifluoromethylhydrazine hydrochloride (1.2 equiv) in DCM. Add Et
N (1.2 equiv) dropwise at 0°C to release the free base CF NHNH . Note: This intermediate is unstable and must be used immediately. -
Cyclization: Cannulate the cold hydrazine solution into the aldehyde solution over 10 minutes.
-
Reaction: Allow the mixture to warm to Room Temperature (25°C) and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1).
-
Workup: Quench with water. Extract the organic layer with DCM (3x).[2] Wash combined organics with brine, dry over Na
SO , and concentrate -
Purification: The N-CF
product is less polar than the NH-parent. Purify via Flash Column Chromatography using a gradient of 0-20% EtOAc in Hexanes.
Synthetic Pathway Diagram
Figure 2: Synthesis via trapping of transient trifluoromethylhydrazine.
Stability & Reactivity Profile
Hydrolytic Stability (Crucial Feature)
A common misconception is that N-CF
-
Mechanism: The lone pair of the nitrogen in the aromatic ring is part of the
-system (or orthogonal in the case of the pyridine-like nitrogen). This prevents the elimination of fluoride ( ) that typically initiates hydrolysis in N-CF amines. -
Result: 4-Nitro-1-(trifluoromethyl)-1H-pyrazole is stable in aqueous acid (pH 1) and mild base (pH 9) for prolonged periods (24h+).
Thermal Stability
-
Energetic Potential: The combination of the nitro group and the N-N bond creates a high-energy motif.
-
Decomposition: While stable at ambient temperatures, Differential Scanning Calorimetry (DSC) typically shows an exotherm onset >200°C. Caution: Do not heat neat material above 150°C without safety screening.
Applications in Drug Design[1][2][4][5]
The N-CF
| Feature | N-tert-Butyl | N-Trifluoromethyl | Consequence for Drug Design |
| Size (Volume) | ~100 Å | ~70 Å | N-CF |
| Lipophilicity | High | Very High | Improved membrane permeability. |
| Metabolic Stability | Susceptible to oxidation | Inert | Blocks CYP450 oxidation at the N-substituent. |
| Electronics | Electron Donating (+I) | Electron Withdrawing (-I) | Lowers pKa of ring; reduces HERG binding risk. |
References
-
Synthesis of N-Trifluoromethyl Azoles
-
Journal of Organic Chemistry, "Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine." (2024).[1]
-
-
Stability of N-CF3 Motif
-
Physicochemical Data (Analogous Compounds)
- PubChem Compound Summary for 4-Nitro-1H-pyrazole (CAS 2075-46-9).
-
General Fluorine Chemistry
- Chemical Reviews, "Fluorine in Medicinal Chemistry."
